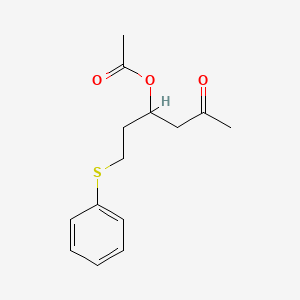
5-Oxo-1-(phenylsulfanyl)hexan-3-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Oxo-1-(phenylsulfanyl)hexan-3-yl acetate is a chemical compound with a molecular mass of 266.097665436 daltons . This compound is characterized by the presence of a phenylsulfanyl group attached to a hexan-3-yl acetate backbone, making it a unique entity in the realm of organic chemistry.
Preparation Methods
The synthesis of 5-Oxo-1-(phenylsulfanyl)hexan-3-yl acetate can be achieved through various synthetic routes. One common method involves the reaction of 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl acetates with N- and C-nucleophiles in ethanol in the presence of small amounts of hydrochloric acid at room temperature . This reaction yields the desired compound through a series of transformations involving alkylation and cyclization steps.
Chemical Reactions Analysis
5-Oxo-1-(phenylsulfanyl)hexan-3-yl acetate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenylsulfanyl group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-Oxo-1-(phenylsulfanyl)hexan-3-yl acetate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Oxo-1-(phenylsulfanyl)hexan-3-yl acetate involves its interaction with various molecular targets. The phenylsulfanyl group can interact with enzymes and proteins, potentially inhibiting their activity. The acetate group can undergo hydrolysis, releasing acetic acid and the active compound, which can then exert its effects on cellular pathways .
Comparison with Similar Compounds
5-Oxo-1-(phenylsulfanyl)hexan-3-yl acetate can be compared with other similar compounds such as:
5-Oxo-hexahydroquinoline: Known for its diverse biological activities, including anticancer and antimicrobial properties.
Benzofuran derivatives: These compounds are known for their strong biological activities, including anti-tumor and antibacterial properties.
The uniqueness of this compound lies in its specific structural features and the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
87763-98-2 |
|---|---|
Molecular Formula |
C14H18O3S |
Molecular Weight |
266.36 g/mol |
IUPAC Name |
(5-oxo-1-phenylsulfanylhexan-3-yl) acetate |
InChI |
InChI=1S/C14H18O3S/c1-11(15)10-13(17-12(2)16)8-9-18-14-6-4-3-5-7-14/h3-7,13H,8-10H2,1-2H3 |
InChI Key |
JMJNKDQWEUCOSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(CCSC1=CC=CC=C1)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Oxolan-2-yl)methyl]cyclohex-2-en-1-one](/img/structure/B14413481.png)

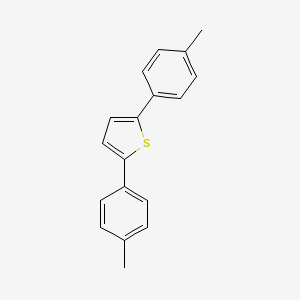
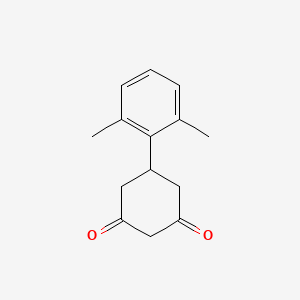
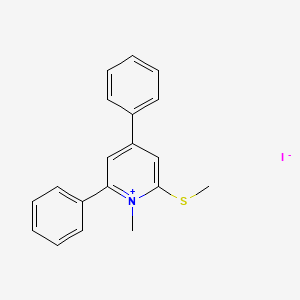
![1-{4-(4-Methoxyphenyl)-1-[(trichloromethyl)sulfanyl]-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B14413514.png)

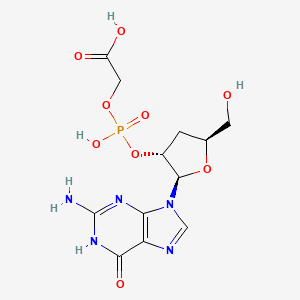
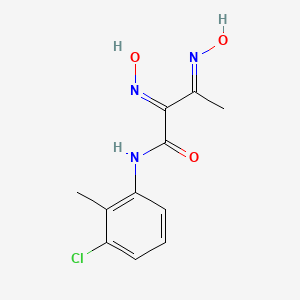
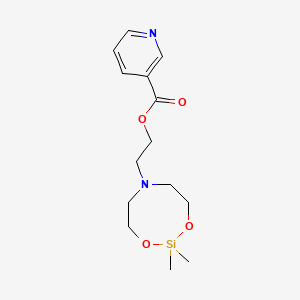
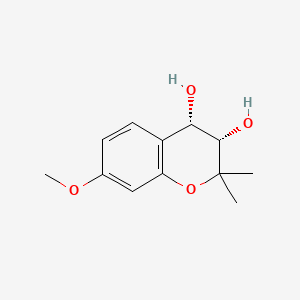
![N-[2-(diethylamino)ethyl]-4-[(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)methylamino]benzamide](/img/structure/B14413541.png)
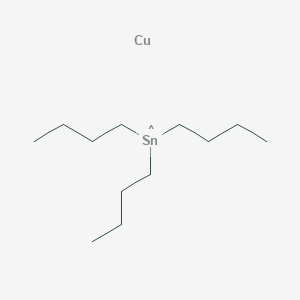
![5-Bromo-2-[(trimethylsilyl)oxy]pyrimidine](/img/structure/B14413553.png)
